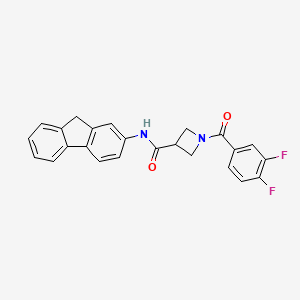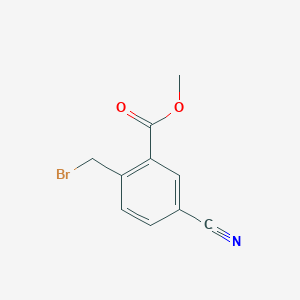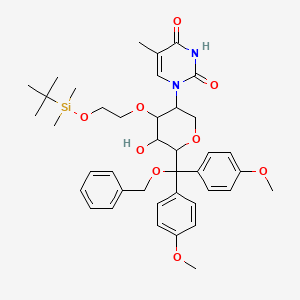![molecular formula C19H25N3O3 B2518433 3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide CAS No. 1396632-45-3](/img/structure/B2518433.png)
3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide" is a chemical entity that appears to be related to a class of compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar structures with methoxyphenyl and oxadiazole moieties have been synthesized and studied for various biological activities, including antioxidant, anticancer, and gastric acid antisecretory activities .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of appropriate precursors bearing the desired functional groups. For instance, a derivative with a methoxyphenyl group was synthesized by reacting a hydrazide with various moieties, and the structures were confirmed using spectroscopic methods . Another related synthesis involved the reaction of a chlorophenyl ethanamine with naproxen to produce a bio-functional hybrid molecule . These methods suggest that the synthesis of the compound would likely involve similar strategies, utilizing precursors with methoxyphenyl and oxadiazole functionalities.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been characterized using various spectroscopic techniques. For example, the structure of a methoxyphenylacetate derivative was elucidated, revealing specific dihedral angles between the oxadiazole ring and the attached benzene rings . Another compound with a methoxyphenyl unit showed a disordered structure over two sets of sites, with the pyrazole ring forming distinct dihedral angles with the benzene rings . These analyses provide insights into the conformational preferences of such compounds, which could be extrapolated to the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures has not been explicitly detailed in the provided papers. However, the presence of functional groups such as methoxyphenyl and oxadiazole suggests potential reactivity in nucleophilic substitution reactions or as ligands in coordination chemistry. The bio-functional hybrid molecule synthesized in one study implies that such compounds can be designed to react with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound "3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide" can be inferred from related compounds. For instance, the antioxidant activity of certain derivatives was found to be higher than that of ascorbic acid, indicating significant radical scavenging ability . The antisecretory activity against gastric acid secretion suggests that these compounds can interact with biological systems, affecting physiological processes . The crystal structure of a pyrazole derivative revealed hydrogen bonding patterns, which could influence the solubility and stability of the compound .
科学的研究の応用
Role in Cancer Therapy
Recent studies have highlighted the significance of histone deacetylase-8 (HDAC8) in the progression and treatment of cancer, particularly breast cancer. HDAC8 has been identified as a promising target in cancer therapy due to its oncogenic potential and overexpression in breast cancer cells. Various inhibitors of HDAC8, including 1,3,4 oxadiazole derivatives, have demonstrated therapeutic properties, suggesting their potential role in the treatment of breast cancer (Rahmani et al., 2021).
Drug Metabolism and Interactions
The importance of Cytochrome P450 (CYP) enzymes in the metabolism of drugs has been widely recognized. A detailed review of the selectivity of chemical inhibitors for various CYP isoforms has contributed to our understanding of drug-drug interactions (DDIs) and the metabolic pathways of drugs. This knowledge is crucial for predicting potential DDIs and ensuring the safe co-administration of drugs (Khojasteh et al., 2011).
Material Science Applications
In the field of materials science, the scintillation properties of polymethyl methacrylate-based plastic scintillators have been reviewed. These scintillators, doped with various luminescent dyes including 1,3,4-oxadiazole derivatives, show promise for applications in radiation detection and optical devices due to their stability and efficiency (Salimgareeva & Kolesov, 2005).
Biological Activities of Oxadiazole Derivatives
Oxadiazole derivatives, including 1,3,4-oxadiazoles, exhibit a wide range of biological activities. They have been explored for their potential as antimicrobial, anticancer, anti-inflammatory, and other therapeutic agents. The versatility and effectiveness of these compounds in various biological applications underscore their significance in the development of new and potent drugs (Jalhan et al., 2017).
Metal-Ion Sensing Applications
The development of chemosensors based on 1,3,4-oxadiazole scaffolds has been reviewed, highlighting their potential applications in detecting metal ions. The unique properties of these molecules, including high photoluminescent quantum yield and thermal stability, make them suitable for use in selective metal-ion sensing technologies (Sharma et al., 2022).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-14-20-18(25-22-14)19(12-6-3-7-13-19)21-17(23)11-10-15-8-4-5-9-16(15)24-2/h4-5,8-9H,3,6-7,10-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABGGKTZZMOPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)CCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

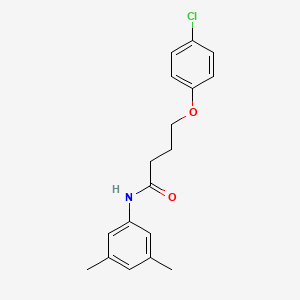
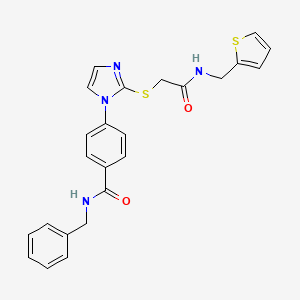
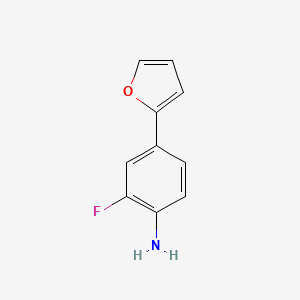
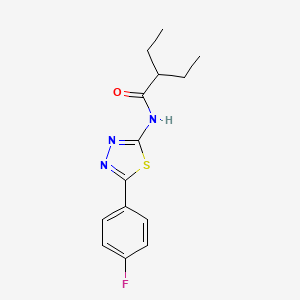
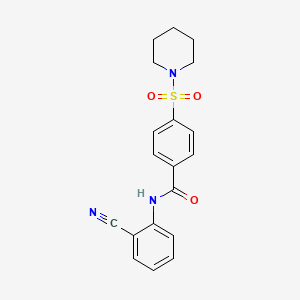
![6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2518358.png)
![3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2518359.png)
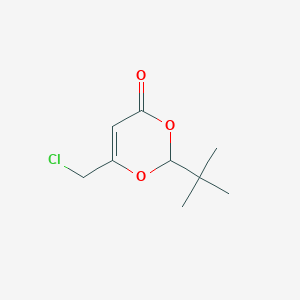
![benzyl [2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2518365.png)
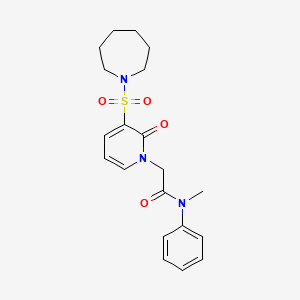
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carbaldehyde](/img/structure/B2518368.png)
